molecular formula C7H6ClNO3 B1317613 (2-Chloro-3-nitrophenyl)methanol CAS No. 89639-98-5

(2-Chloro-3-nitrophenyl)methanol

Cat. No.: B1317613
CAS No.: 89639-98-5
M. Wt: 187.58 g/mol
InChI Key: MOCPJIDJALBRIX-UHFFFAOYSA-N
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Description

(2-Chloro-3-nitrophenyl)methanol is an organic compound with the molecular formula C7H6ClNO3 It consists of a benzene ring substituted with a chlorine atom at the second position, a nitro group at the third position, and a hydroxymethyl group at the first position

Biochemical Analysis

Biochemical Properties

(2-Chloro-3-nitrophenyl)methanol plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition. It has been identified as a potential inhibitor of PqsD, an enzyme involved in the biosynthesis of signal molecules in Pseudomonas aeruginosa . The interaction between this compound and PqsD is characterized by a tight-binding mode of action, which disrupts the enzyme’s function and inhibits the production of signal molecules. This interaction highlights the compound’s potential as an anti-biofilm agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, particularly Pseudomonas aeruginosa, the compound inhibits the production of signal molecules, thereby affecting cell-to-cell communication and biofilm formation This inhibition can lead to reduced virulence and pathogenicity of the bacteria

Molecular Mechanism

At the molecular level, this compound exerts its effects through enzyme inhibition. The compound binds to the active site of PqsD, preventing the enzyme from catalyzing its reaction . This binding interaction disrupts the normal function of PqsD, leading to a decrease in the production of signal molecules. The inhibition of PqsD by this compound is a key mechanism by which the compound exerts its anti-biofilm activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained inhibition of PqsD and prolonged anti-biofilm activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PqsD and reduces biofilm formation without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and dose-response relationships need to be carefully studied to ensure safe and effective use.

Metabolic Pathways

This compound is involved in metabolic pathways related to enzyme inhibition. The compound interacts with PqsD, an enzyme that plays a key role in the biosynthesis of signal molecules in Pseudomonas aeruginosa . By inhibiting PqsD, this compound disrupts the normal metabolic flux and reduces the levels of signal molecules. This disruption can have downstream effects on bacterial metabolism and virulence.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells . Understanding the mechanisms of transport and distribution is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. The compound may be directed to specific compartments or organelles within the cell, where it can interact with its target enzyme, PqsD . Post-translational modifications or targeting signals may play a role in directing this compound to its site of action, ensuring effective inhibition of the enzyme.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-3-nitrophenyl)methanol typically involves the nitration of 2-chlorobenzyl alcohol. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the meta position relative to the hydroxymethyl group. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-3-nitrophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used in substitution reactions.

Major Products Formed

    Oxidation: The major products include 2-chloro-3-nitrobenzaldehyde and 2-chloro-3-nitrobenzoic acid.

    Reduction: The major product is 2-chloro-3-aminophenylmethanol.

    Substitution: The major products depend on the nucleophile used, such as 2-methoxy-3-nitrophenylmethanol when using sodium methoxide.

Scientific Research Applications

(2-Chloro-3-nitrophenyl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

(2-Chloro-3-nitrophenyl)methanol can be compared with other similar compounds, such as:

    2-Chloro-4-nitrophenylmethanol: Similar structure but with the nitro group at the para position.

    2-Bromo-3-nitrophenylmethanol: Similar structure but with a bromine atom instead of chlorine.

    3-Nitrobenzyl alcohol: Lacks the chlorine atom, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro) and electron-donating (hydroxymethyl) groups on the benzene ring provides a unique balance of properties that can be exploited in various applications.

Properties

IUPAC Name

(2-chloro-3-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCPJIDJALBRIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10568747
Record name (2-Chloro-3-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89639-98-5
Record name (2-Chloro-3-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

10.0 g (49.61 mmol) of 2-chloro-3-nitrobenzoic acid are initially charged in 50 ml of THF. With ice cooling, 104 ml of 1M borane/THF complex are added, and the mixture is stirred at RT overnight. At 0° C., the mixture is carefully hydrolyzed using water. After the evolution of gas has ceased, the mixture is diluted with 500 ml of water and the aqueous phase is extracted three times with in total 500 ml of ethyl acetate. The organic phase is washed with saturated sodium chloride solution and dried over magnesium sulfate. The solvent is then removed under reduced pressure using a rotary evaporator. This gives 9.20 g (98% of theory) of the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 500-mL 3-necked round-bottom flask was charged with a solution of NaBH4 (4 g, 105.26 mmol, 2.10 equiv) in THF (100 mL). To this was added a solution of 2-chloro-3-nitrobenzoic acid (10 g, 49.75 mmol) in THF (100 mL) at 0° C. After 10 minutes, BF3.Et2O (15 mL) in THF (50 mL) was added dropwise over 10 minutes. The resulting solution was stirred at room temperature overnight. The reaction progress was monitored by TLC (DCM: MeOH=5:1). Upon completion, the reaction was quenched with water (500 mL) and extracted with ethyl acetate (3×300 mL). Combined organic layers were dried over anhydrous sodium sulfate, filtered off and concentrated on a rotary evaporator affording (2-chloro-3-nitrophenyl)methanol as light yellow solid (9 g, 98%).
Name
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A borane-tetrahydrofuran complex (1.0 M, 20 ml) was added dropwise to a solution of 2-chloro-3-nitrobenzoic acid (5.0 g) in anhydrous tetrahydrofuran (30 ml) in a nitrogen atmosphere and the mixture was heated under reflux for 16 h. Water was added to the reaction mixture which was extracted with ethyl acetate; the organic layer was washed successively with a saturated aqueous sodium bicarbonate solution and a saturated aqueous sodium chloride solution, dried with anhydrous-sodium sulfate and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (eluent, n-hexane:ethyl acetate=5:2) to give 3.5 g of the titled compound (yield, 84%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
84%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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